N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C27H30N6O4S and its molecular weight is 534.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Ability
- Research has shown the synthesis of derivatives with significant antioxidant abilities. For example, certain compounds have demonstrated antioxidant properties superior to that of ascorbic acid in DPPH and FRAP assays, indicating their potential as effective antioxidants in various applications (Shakir, Ali, & Hussain, 2017).
Antimicrobial Evaluation
- Some derivatives have been synthesized and evaluated for antimicrobial activities. Studies have identified derivatives with pronounced antimicrobial activity, suggesting their application in combating microbial infections (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Molecular Docking and In Vitro Screening
- Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards specific proteins. The results revealed moderate to good binding energies, indicating potential applications in drug discovery and development (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Properties
IUPAC Name |
N-[2-[6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O4S/c1-18-4-7-20(8-5-18)27(35)29-15-13-24-31-30-23-10-11-26(32-33(23)24)38-17-25(34)28-14-12-19-6-9-21(36-2)22(16-19)37-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,34)(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWESEBZCVDXJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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